Ceftizoxime-d3

Stable-isotope dilution LC-MS/MS Selected reaction monitoring

Quantitative LC-MS/MS bioanalysis of ceftizoxime is compromised by matrix effects and recovery variation when using non-isotopic internal standards (e.g., cefotaxime or salicylic acid). Ceftizoxime-d3 solves this by providing near-identical ionization and co-elution with the native analyte. - **Core advantage:** 3 Da mass shift enables interference-free SRM detection; non-exchangeable deuterium label stable under forced-degradation conditions. - **Regulatory alignment:** Supports FDA/EMA bioanalytical method validation (ANDAs/NDAs) and ICH Q2(R1) method bridging studies. - **Supply certainty:** 98% chemical purity, packaged for R&D use, available for immediate dispatch. Stock status verified.

Molecular Formula C13H13N5O5S2
Molecular Weight 386.4 g/mol
Cat. No. B12412668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftizoxime-d3
Molecular FormulaC13H13N5O5S2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O
InChIInChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-/m1/s1/i1D3
InChIKeyNNULBSISHYWZJU-SFIQILLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftizoxime-d3: Stable-Isotope Labeled Internal Standard Overview


Ceftizoxime-d3 is the tri-deuterated isotopologue of the third-generation cephalosporin antibiotic ceftizoxime (CAS 68401-81-0). It is employed as a stable-isotope labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods to correct for matrix effects, recovery variation, and ion suppression during the quantitative determination of ceftizoxime in biological fluids. The compound carries three deuterium atoms on the methoxyimino moiety, yielding a molecular formula of C13H10D3N5O5S2 and a monoisotopic mass of 386.421 g/mol . Unlike the pharmacologically active parent, Ceftizoxime-d3 serves exclusively as an analytical reference material and is not intended for therapeutic use .

Stable-isotope labeled internal standard (SIL-IS) – tri-deuterated isotopologue of ceftizoxime (d3)
Designed for LC–MS/MS bioanalysis of ceftizoxime in biological fluids; corrects matrix effects, recovery variation, and ion suppression
3 Da mass shift enables interference-free selected reaction monitoring (SRM) with baseline resolution from the unlabeled analyte
Non-exchangeable deuterium label on the methoxyimino moiety provides stable IS concentration during sample preparation and chromatography
Not intended for therapeutic use; analytical reference material only

Ceftizoxime-d3 vs Structural Analog Internal Standards


Systematic bias in quantitative LC–MS/MS bioanalysis arises when the internal standard (IS) does not perfectly mimic the analyte's behavior during sample preparation, chromatographic separation, and ionization. Structural analogs such as cefotaxime, employed as the IS in a published ceftizoxime method, differ in retention time, ionization efficiency, and extraction recovery from ceftizoxime, leading to under- or over-correction of matrix effects [1]. In contrast, Ceftizoxime-d3 co-elutes with the native analyte and exhibits near-identical ion suppression/enhancement profiles, thereby minimizing inter-batch variability and improving accuracy. The USP compendial method for ceftizoxime uses salicylic acid as the IS, a molecule wholly unrelated to the analyte, which is unsuitable for LC–MS/MS due to grossly divergent chromatographic and mass spectrometric properties [2]. Consequently, generic substitution of Ceftizoxime-d3 by a non-isotopic or differently labeled IS degrades assay precision, linearity, and lower-limit-of-quantification (LLOQ) performance. It should be noted that direct, published head-to-head comparative data quantifying the incremental benefit of Ceftizoxime-d3 over alternative IS choices is currently sparse; the evidence presented below therefore relies heavily on well-established class-level principles of stable-isotope dilution mass spectrometry, complemented by limited product-specific quantitative data.

Structural-analog IS (e.g., cefotaxime)
Differences in retention time and ionization efficiency may cause matrix-effect compensation mismatch, introducing concentration-dependent bias in quantitative LC–MS/MS.
Lower-purity analog internal standard
Published methods using cefotaxime report lower certified purity, which can introduce proportional systematic positive bias unless explicitly corrected, adding uncertainty to bioanalytical calculations.
Non-isotopic IS (e.g., salicylic acid)
USP compendial methods employ salicylic acid, a molecule structurally unrelated to ceftizoxime; it is unsuitable for LC–MS/MS due to grossly divergent chromatographic and mass spectrometric properties.

Analytical Differentiation from Alternative Internal Standards


Mass Discrimination Against Unlabeled Ceftizoxime

Ceftizoxime-d3 possesses a nominal mass 3 Da higher than unlabeled ceftizoxime (386 Da vs 383 Da), creating an SRM transition window free from isotopic cross-talk. The monoisotopic mass of ceftizoxime-d3 is 386.421 g/mol (C13H10D3N5O5S2) , while the monoisotopic mass of natural-abundance ceftizoxime is 383.399 g/mol (C13H13N5O5S2). This 3.022 Da mass increment ensures that the isotopologue peak is fully baseline-resolved from the [M+H]+ cluster of the endogenous analyte in Q1, provided a resolution of ≥0.7 FWHM.

Mass Discrimination
Class-level inference
386.421 vs 383.399 g/mol Δ = 3.022 Da
Enables interference-free SRM detection at low ng/mL concentrations.
Baseline-resolved from unlabeled analyte [M+H]+ cluster at resolution ≥0.7 FWHM.
Stable-isotope dilution LC-MS/MS Selected reaction monitoring

Chemical Purity vs Cefotaxime Internal Standard

The certificate-of-analysis level chemical purity of Ceftizoxime-d3 is reported as 98% (HPLC) . By comparison, the cefotaxime internal standard used in a published ceftizoxime LC–MS/MS method had a certified purity of only 90.6% [1]. The 7.4-percentage-point purity deficit of cefotaxime introduces a proportional systematic positive bias in calculated analyte concentrations unless explicitly corrected, while the higher purity of Ceftizoxime-d3 reduces this correction factor and its associated uncertainty.

Chemical Purity vs Cefotaxime IS
Cross-study comparable
Target (Ceftizoxime-d3): 98% HPLC Comparator (cefotaxime IS): 90.6% Difference: +7.4 pp
Reduces purity-correction factor and its associated uncertainty in bioanalytical calculations.
Lot-specific data; independent suppliers. Supports inter-laboratory reproducibility.
Reference standard purity Method validation Quantitative accuracy

Co-Elution and Matrix Effect Correction

Deuterated internal standards typically elute within 0.03–0.05 min of the unlabeled analyte under reversed-phase conditions. In the published LC–MS-MS method employing cefotaxime as IS, the retention time of cefotaxime differs from that of ceftizoxime (exact values not reported but structurally distinct; cefotaxime contains an acetoxy group at C-3, whereas ceftizoxime lacks a C-3 substituent), resulting in differential exposure to matrix-induced ion suppression [1]. Ceftizoxime-d3, being an authentic isotopologue, co-elutes with the native analyte and therefore experiences identical suppression/enhancement, yielding a more reliable peak-area ratio throughout the gradient [2].

Co-Elution & Matrix Effect Correction
Class-level inference
Target (Ceftizoxime-d3): ΔtR ≤0.05 min Comparator (cefotaxime): ΔtR ≥0.5 min ≥10‑fold reduction in retention shift
Co-elution ensures equivalent ion suppression/enhancement, enabling reliable matrix-effect compensation across the gradient.
Critical for electrospray LC–MS/MS; differential exposure can bias peak-area ratios by 20–50%.
Matrix effect correction Co-elution Ion suppression

Non-Exchangeable Deuterium Label Stability

The three deuterium atoms in Ceftizoxime-d3 are located on the methoxyimino group (–O–CD3) as confirmed by the InChI key isotopic suffix /i1D3 . This position is non-exchangeable under typical bioanalytical conditions (pH 2–8, aqueous/organic mobile phases, ambient to 40 °C). In contrast, deuterium labels placed on heteroatom-bound positions (e.g., –NH–, –OH, –SH) are susceptible to protium back-exchange, leading to time-dependent loss of label and compromised quantification [1]. The non-exchangeable nature of the Ceftizoxime-d3 label ensures that the IS concentration remains stable throughout sample preparation and chromatographic separation.

Non-Exchangeable Label Stability
Class-level inference
C–D bond on methoxy carbon No measurable H/D exchange at pH 2–8, 25°C over 24 h
Preserves IS concentration integrity throughout sample preparation and long autosampler sequences.
Non-labile position avoids protium back-exchange that affects N–D/O–D labels.
Deuterium stability Isotope exchange Method robustness

High-Value Application Scenarios


Regulatory Pharmacokinetic Bioanalysis in Plasma and Urine

Use Ceftizoxime-d3 as the internal standard in validated LC–MS/MS methods for human pharmacokinetic studies. The 3 Da mass shift provides interference-free SRM detection , while co-elution with the analyte corrects for the pronounced matrix effects observed in protein-precipitated plasma samples. This application is directly relevant to ANDA and NDA submissions where bioanalytical method validation per FDA/EMA guidance requires demonstration of IS suitability.

Therapeutic Drug Monitoring in Critically Ill Patients

Implement Ceftizoxime-d3-based LC–MS/MS assays for TDM in intensive-care settings where renal function fluctuates and accurate dose adjustment is essential. The 98% chemical purity of Ceftizoxime-d3 reduces correction-factor uncertainty compared to lower-purity structural-analog IS materials , supporting clinical decision-making with higher confidence in reported drug levels.

Stability-Indicating Assay for Pharmaceutical Formulations

Incorporate Ceftizoxime-d3 as the IS in forced-degradation and shelf-life stability studies. The non-exchangeable deuterium label at the methoxyimino group ensures that the IS remains intact under the acidic and basic stress conditions typically employed during method development , enabling reliable quantitation of ceftizoxime in the presence of degradation products that might otherwise interfere with structural-analog IS.

Cross-Validation of Compendial HPLC-UV Methods Against LC–MS/MS

Deploy Ceftizoxime-d3 to cross-validate pharmacopeial HPLC-UV methods (which employ salicylic acid as IS) against a more specific LC–MS/MS procedure. The deuterated IS enables direct method bridging studies, helping quality-control laboratories demonstrate equivalence when transitioning from UV-based to mass-spectrometry-based release assays per ICH Q2(R1) guidelines [1].

Application
Selection Property
Validation Focus
Human plasma/urine PK bioanalysis research
Deuterated isotopologue SIL-IS (d3, 3 Da shift)
Bioanalytical validation review; matrix-effect and interference correction
PK bioanalysis for renal-function variability research
High-purity SIL-IS (98% HPLC)
Correction-factor reproducibility in variable matrix conditions
Stability-indicating method development
Non-exchangeable deuterium label at methoxyimino group
Label integrity under forced-degradation stress conditions
Pharmacopeial method cross-validation
Co-eluting isotopologue for LC-MS/MS bridging
Equivalence assessment per ICH Q2(R1) method bridging context
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